[methoxy(sulfanyl)phosphoryl]oxymethane
Description
[Methoxy(sulfanyl)phosphoryl]oxymethane is an organophosphorus compound characterized by a phosphoryl (P=O) core substituted with methoxy (OCH₃), sulfanyl (S-), and oxymethane (OCH₃) groups. This compound belongs to the broader class of thiophosphates, which are notable for their applications in agrochemicals, pharmaceuticals, and coordination chemistry .
Properties
IUPAC Name |
[methoxy(sulfanyl)phosphoryl]oxymethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7O3PS/c1-4-6(3,7)5-2/h1-2H3,(H,3,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJJVKAEQGGYHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(OC)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COP(=O)(OC)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7O3PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiophosphoryl Chloride (PSCl3_33) as a Key Intermediate
The synthesis of [methoxy(sulfanyl)phosphoryl]oxymethane typically begins with the preparation of thiophosphoryl chloride (PSCl), a pivotal intermediate. As detailed in Patent TW202012422A, PSCl is synthesized by reacting phosphorus trichloride (PCl) with elemental sulfur under an inert nitrogen-argon atmosphere. The reaction proceeds via nucleophilic substitution, where sulfur displaces a chloride ion:
Catalysts such as methylethylpyridine (MEP) accelerate the reaction, achieving 98% molar yield after 8–10 cycles. Residual PCl is maintained below 0.5% through vacuum distillation (700–710 mmHg), ensuring high-purity PSCl.
Methanolysis and Monoester Formation
PSCl undergoes methanolysis in CHCl at 0–10°C to form O-methyl dithiophosphoryl dichloride (monoester):
Excess methanol ensures complete conversion, while side reactions producing diester (2–3%) and triester (<1%) are minimized through temperature control. Phase separation (water vs. oil) isolates the monoester, which is neutralized with caustic solutions to remove residual HCl.
Catalytic Alkylation for Diester Synthesis
Methylation with Alkali Metals
The monoester is methylated using methyl alkali (e.g., NaOCH) in CHCl to yield O,O-dimethyl thiophosphoryl chloride (DMPTCl):
This exothermic reaction requires cooling (0–10°C) to suppress triester formation. Patent US9556156B2 highlights the use of loop reactors with external heat exchangers to maintain temperature stability, achieving 95% monoester conversion within 3 hours.
Ammonolysis for Final Product Isolation
DMPTCl reacts with ammonium hydroxide (NHOH) or sodium hydroxide (NaOH) to form this compound:
The product is extracted into CHCl, while ammonium chloride precipitates and is removed via filtration. Yields exceed 90% when using stoichiometric NHOH (25% aqueous) at 20–25°C.
Process Optimization and Comparative Analysis
Batch vs. Continuous Processing
Batch Processing
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Advantages : Suitable for small-scale production; easier impurity control.
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Disadvantages : Longer cycle times (8–12 hours per batch); higher solvent consumption.
Continuous Processing
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Advantages : 20–30% higher throughput; reduced solvent waste (Table 1).
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Case Study : A loop reactor system (Patent TW202012422A) achieved 98% yield by maintaining PSCl and methanol feeds at 0–5°C.
Table 1: Batch vs. Continuous Process Parameters
| Parameter | Batch Process | Continuous Process |
|---|---|---|
| Yield | 90–92% | 95–98% |
| Reaction Time | 8–12 hours | 3–5 hours |
| Solvent Consumption | 5 L/kg product | 3 L/kg product |
| Purity | 98.5% | 99.2% |
Chemical Reactions Analysis
Types of Reactions: 2,4,6-trinitrotoluene undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various by-products.
Reduction: Reduction of 2,4,6-trinitrotoluene can lead to the formation of aminotoluenes.
Substitution: It can undergo substitution reactions where the nitro groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as iron and hydrochloric acid are often used.
Substitution: Various reagents can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: By-products such as carbon dioxide and water.
Reduction: Aminotoluenes and other reduced derivatives.
Substitution: Products with different functional groups replacing the nitro groups.
Scientific Research Applications
2,4,6-trinitrotoluene has several scientific research applications, including:
Chemistry: It is used as a standard explosive in various chemical studies and experiments.
Biology: Research on the environmental impact of 2,4,6-trinitrotoluene and its degradation products.
Medicine: Limited use in medical research, primarily related to its toxicological effects.
Industry: Widely used in the demolition industry and in the production of explosive devices for military applications.
Mechanism of Action
The mechanism of action of 2,4,6-trinitrotoluene as an explosive involves the rapid decomposition of the compound into gases such as nitrogen, carbon monoxide, and carbon dioxide. This decomposition releases a large amount of energy in the form of heat and pressure, resulting in an explosion. The molecular targets and pathways involved in this process are primarily related to the breaking of chemical bonds within the 2,4,6-trinitrotoluene molecule.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares [methoxy(sulfanyl)phosphoryl]oxymethane with three related compounds identified in the literature:
Key Observations:
Substituent Effects: The target compound’s methoxy and sulfanyl groups contrast with the methyl and quaternary ammonium groups in compounds. The amino-substituted analog () exhibits higher basicity, making it more reactive in acid-catalyzed reactions compared to the target compound .
Molecular Weight and Solubility :
Stability and Reactivity
Key Findings:
- The sulfanyl group in the target compound increases susceptibility to hydrolysis and nucleophilic substitution compared to oxygen analogs.
- Quaternary ammonium derivatives () exhibit enhanced stability due to steric hindrance, making them more suitable for biomedical applications requiring prolonged activity .
Q & A
Q. What are the primary synthetic routes for [methoxy(sulfanyl)phosphoryl]oxymethane, and what challenges arise during its purification?
Synthesis typically involves reacting methoxyphosphoryl chloride with sodium sulfanylate under anhydrous conditions. Key challenges include controlling side reactions (e.g., hydrolysis of the phosphoryl group) and isolating the product from unreacted starting materials. Purification via fractional crystallization or column chromatography is critical, as residual solvents or byproducts (e.g., disulfides) may interfere with downstream applications. Reaction optimization (e.g., temperature, stoichiometry) is guided by monitoring via P NMR to track phosphorus-containing intermediates .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- H/C NMR : Identify methoxy (-OCH) and sulfanyl (-SH) protons, with characteristic shifts at ~3.3 ppm (OCH) and ~1.5 ppm (SH). Phosphorus coupling in H NMR may split signals.
- P NMR : A singlet near 20–30 ppm confirms the phosphoryl center.
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (CHOPS, exact mass 142.0).
- FT-IR : Peaks at ~1250 cm (P=O) and ~2550 cm (S-H) are diagnostic .
Advanced Research Questions
Q. What computational strategies are effective for modeling the reactivity of this compound in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict reaction pathways by analyzing transition states and electron density maps. For example, sulfur’s nucleophilicity and phosphorus’s electrophilicity are quantified via Fukui indices. Solvent effects (e.g., polar aprotic vs. protic) are modeled using continuum solvation methods (COSMO). These insights guide experimental design, such as selecting catalysts or optimizing leaving-group activation .
Q. How can contradictory data on the stability of this compound in aqueous media be resolved?
Discrepancies in hydrolysis rates may stem from differences in pH, temperature, or trace metal catalysts. A systematic study should:
- Vary pH : Use buffered solutions (pH 2–12) to assess acid/base-catalyzed degradation.
- Monitor kinetics : Employ P NMR or HPLC to quantify degradation products (e.g., phosphoric acid, methane sulfonic acid).
- Identify catalysts : Add chelating agents (e.g., EDTA) to test for metal-ion-mediated hydrolysis. Conflicting results from prior studies likely arise from uncontrolled variables, which must be rigorously standardized .
Q. What methodologies are suitable for studying the compound’s coordination chemistry with transition metals?
- X-ray crystallography : Resolve metal-ligand bonding geometry (e.g., P=O→M or S→M coordination).
- UV-Vis/EPR spectroscopy : Detect d-d transitions or paramagnetic species in complexes.
- Thermogravimetric Analysis (TGA) : Assess thermal stability of metal complexes. Preliminary studies on analogous phosphorothioates suggest preferential sulfur coordination in Pd(II) and Pt(II) complexes, but phosphorus-oxygen binding dominates with lanthanides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
